3beta-24-Methylenecycloartan-3-ol
Overview
Description
3beta-24-Methylenecycloartan-3-ol is a pentacyclic triterpenoid compound, characterized by its unique structure which includes a hydroxy group at position 3beta. This compound is isolated from various plant species such as Euphorbia, Epidendrum, Psychotria, and Sideritis
Scientific Research Applications
3beta-24-Methylenecycloartan-3-ol has drawn significant interest in scientific research due to its unique properties. Its applications span across various fields:
Chemistry: Used as a precursor in the synthesis of other complex triterpenoids and steroids.
Biology: Studied for its role as a plant metabolite and its potential effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural products and as a component in various industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3beta-24-Methylenecycloartan-3-ol are currently unknown. This compound belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety .
Pharmacokinetics
It is known to be an extremely weak basic (essentially neutral) compound Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect its stability and activity. It is also known to be a constituent of rice bran oil , suggesting that its action may be influenced by dietary factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for obtaining 3beta-24-Methylenecycloartan-3-ol is through plant extraction. It is found in plants like Celastraceae and Adenophoraceae . The extraction process involves isolating the compound from plant materials using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound’s extraction from plants suggests that large-scale production would involve cultivating the source plants and optimizing the extraction process to yield high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3beta-24-Methylenecycloartan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Comparison with Similar Compounds
3beta-24-Methylenecycloartan-3-ol is unique among similar compounds due to its specific structure and biological activities. Similar compounds include other pentacyclic triterpenoids such as cycloartenol and lupeol . These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the distinct properties of this compound.
Properties
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQMRXFDYJGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.